molecular formula C20H16FN3O B2948401 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 861207-37-6

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2948401
CAS No.: 861207-37-6
M. Wt: 333.366
InChI Key: PFAKRWMTYUTCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities . The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization reactions . One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound with similar structural features.

    3-Phenylpyrazolo[1,5-a]pyrimidine: Lacks the fluorine and methoxy groups, resulting in different biological activity.

    6-Methylpyrazolo[1,5-a]pyrimidine: Similar core structure but different substituents.

Uniqueness

The presence of the 3-fluoro-4-methoxyphenyl group in 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-13-12-24-20(16(11-22-24)14-6-4-3-5-7-14)23-19(13)15-8-9-18(25-2)17(21)10-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAKRWMTYUTCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C3=CC=CC=C3)N=C1C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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